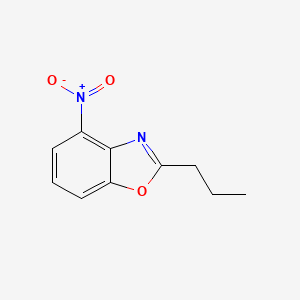

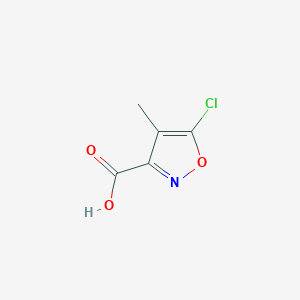

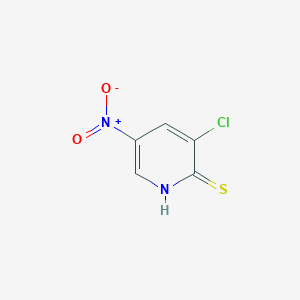

![molecular formula C8H6N6O B1328594 4-(咪唑并[1,2-a]吡嗪-2-基)-1,2,5-噁二唑-3-胺 CAS No. 1031927-02-2](/img/structure/B1328594.png)

4-(咪唑并[1,2-a]吡嗪-2-基)-1,2,5-噁二唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic molecule that features both imidazole and oxadiazole moieties. Imidazole alkaloids are a class of compounds with a five-membered aromatic heterocyclic structure that are found in various organisms and have significant biological and pharmacological activities . The imidazo[1,2-a]pyrazin-2-yl group is a variation of the imidazole ring fused with a pyrazine ring, which could potentially contribute to the compound's bioactivity.

Synthesis Analysis

The synthesis of related imidazole-containing compounds has been explored in various studies. For instance, novel imidazole-fragment-decorated 2-(pyrazol-4-yl)-1,3,4-oxadiazoles were designed and synthesized using the active substructure splicing principle . Additionally, substituted imidazo[1,5-a]pyrazines were synthesized through regioselective metalation strategies, which could be relevant to the synthesis of the compound . Furthermore, palladium-catalyzed amidation has been used to synthesize imidazo[4,5-b]pyridines and -pyrazines, indicating the versatility of metal-catalyzed reactions in constructing imidazole-containing heterocycles .

Molecular Structure Analysis

The molecular structure of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine would include an imidazo[1,2-a]pyrazine core, which is a bicyclic structure consisting of fused imidazole and pyrazine rings. This core is further substituted with a 1,2,5-oxadiazol-3-amine group. The presence of these heterocyclic systems suggests potential for diverse electronic and steric interactions, which could influence the compound's binding affinity to various biological targets .

Chemical Reactions Analysis

The chemical reactivity of imidazole-containing compounds can be quite varied. For example, imidazo[5,1-c][1,2,4]triazines have been shown to undergo ring-opening reactions with hydrazine, leading to the formation of hydrazinoimidazoles . This indicates that the imidazole ring can participate in nucleophilic substitution reactions, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine are not detailed in the provided papers, related compounds have been shown to possess significant antibacterial activity . The presence of the imidazole ring often contributes to a compound's lipophilicity, which can affect its ability to permeate cell membranes and interact with biological targets. The oxadiazole ring is known for its electron-withdrawing nature, which could influence the compound's acidity and stability .

科学研究应用

有机合成与药物开发

该化合物在有机合成和药物开发中充当多功能骨架。其结构允许创建许多衍生物,这些衍生物可以针对特定的生物活性进行定制。 该骨架的直接功能化被认为是构建可能导致开发新药物的新化学实体的有效策略 .

自由基反应和催化

该化合物在自由基反应中的反应性,特别是通过过渡金属催化、无金属氧化和光催化策略,值得注意。 这些反应对于创建具有潜在应用于制药和材料科学的复杂分子至关重要 .

光电器件

在材料科学领域,该化合物的衍生物已被探索用于光电器件。 这些应用利用了该化合物的电子特性,这些特性可以在电子和光子技术组件的开发中加以利用 .

传感器

该化合物的结构框架有利于传感器的开发。 这些传感器可以检测各种环境或生物刺激,这对诊断、环境监测和工业过程至关重要 .

抗癌剂

该化合物衍生物有可能用作抗癌剂。 设计能够与特定生物靶点相互作用的分子,使其成为寻找新的癌症治疗方法的宝贵资产 .

成像和显微镜

该化合物的衍生物已被用作共聚焦显微镜和成像的发射体。 这种应用在生物研究中尤为重要,在生物研究中,高分辨率成像对于理解细胞过程和疾病病理至关重要 .

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to interact with various targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .

Mode of Action

Related compounds, such as imidazo[1,2-a]pyridines, have been used as covalent inhibitors in cancer treatment . These compounds typically work by forming a covalent bond with a target protein, thereby inhibiting its function .

Biochemical Pathways

Related compounds have been shown to affect the nf-kappab pathway through the process of phosphorylation .

Pharmacokinetics

Related compounds have been synthesized using various methods, which could potentially impact their adme properties .

Result of Action

Related compounds have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Action Environment

The synthesis of related compounds has been performed under various conditions, including solvent-free and catalyst-free conditions, which could potentially influence their action .

属性

IUPAC Name |

4-imidazo[1,2-a]pyrazin-2-yl-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6O/c9-8-7(12-15-13-8)5-4-14-2-1-10-3-6(14)11-5/h1-4H,(H2,9,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWLTQHMDOCNGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=N1)C3=NON=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650130 |

Source

|

| Record name | 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1031927-02-2 |

Source

|

| Record name | 4-Imidazo[1,2-a]pyrazin-2-yl-1,2,5-oxadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

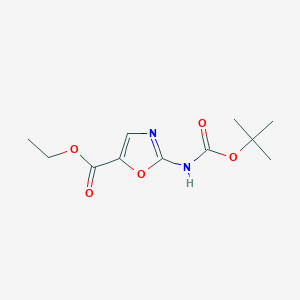

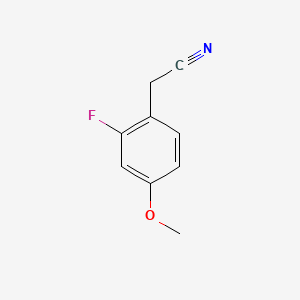

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

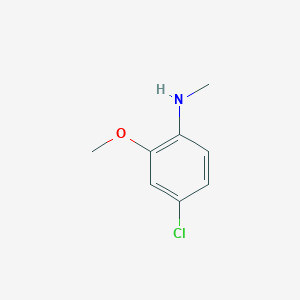

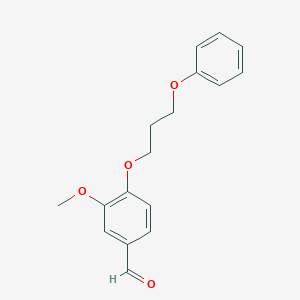

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

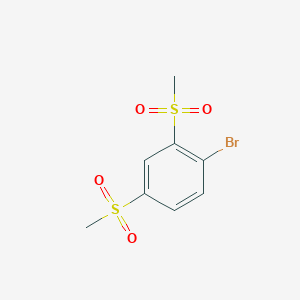

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)